molecular formula C7H7FOS B3224985 2-Floro-5-(methylsulfanyl)phenol CAS No. 1243346-44-2

2-Floro-5-(methylsulfanyl)phenol

Cat. No.: B3224985
CAS No.: 1243346-44-2
M. Wt: 158.2 g/mol
InChI Key: NKIANJBLUHNJPK-UHFFFAOYSA-N
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Description

2-Floro-5-(methylsulfanyl)phenol: is an organic compound with the molecular formula C7H7FOS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the second position and a methylsulfanyl group at the fifth position

Properties

IUPAC Name

2-fluoro-5-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIANJBLUHNJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Floro-5-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 2-fluorophenol , a methylsulfanyl group can be introduced at the fifth position using methylthiolate as the nucleophile under appropriate reaction conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling , can be employed to introduce the methylsulfanyl group efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Floro-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Floro-5-(methylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Floro-5-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Floro-5-(methylsulfanyl)phenol is unique due to the combined presence of the fluorine atom and the methylsulfanyl group, which impart distinct electronic and steric effects, making it a valuable compound for various chemical and industrial applications .

Biological Activity

2-Fluoro-5-(methylsulfanyl)phenol is an organic compound characterized by a fluorine atom and a methylsulfanyl group attached to a phenolic ring. Its molecular formula is C7H8FOS, with a molecular weight of approximately 158.19 g/mol. The presence of the hydroxyl group (-OH) classifies it as a phenol, contributing to its potential reactivity and biological activity. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in antibacterial and anticancer research.

The unique combination of the fluorine atom and the methylsulfanyl group enhances the chemical properties of 2-Fluoro-5-(methylsulfanyl)phenol, making it an interesting subject for various studies in organic chemistry and medicinal applications. The fluorine substitution is known to increase lipophilicity, improving binding interactions with biological targets, which can enhance biological activity.

Antibacterial Properties

Research indicates that 2-Fluoro-5-(methylsulfanyl)phenol may exhibit antibacterial properties . Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could also show antimicrobial activity. The increased lipophilicity due to fluorine substitution enhances its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies have suggested that 2-Fluoro-5-(methylsulfanyl)phenol may possess anticancer properties . Compounds with similar structural characteristics have been observed to inhibit cell proliferation in cancer cell lines. For instance, studies on related phenolic compounds indicated significant antiproliferative effects against breast cancer cells (MCF-7) with IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of tubulin polymerization and induction of apoptosis, which are critical pathways in cancer treatment.

The mechanism by which 2-Fluoro-5-(methylsulfanyl)phenol exerts its biological effects likely involves interaction with specific enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts with biological systems, indicating its potential therapeutic effects. The presence of the hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and stability.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-Fluoro-5-(methylsulfanyl)phenol can be achieved through various methods including nucleophilic substitution reactions involving fluorinated phenols and methyl sulfide derivatives. Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy and minimizing toxicity.

Table 1: Summary of Synthesis Methods

MethodDescription
Nucleophilic SubstitutionReaction between fluorinated phenols and methyl sulfide derivatives
OxidationFormation of sulfoxides or sulfonic acids
ReductionConversion to primary amines

Case Studies

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives similar to 2-Fluoro-5-(methylsulfanyl)phenol exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Anticancer Studies : A study evaluating phenolic compounds showed that those with fluorine substitution had enhanced potency against MCF-7 cells, suggesting that 2-Fluoro-5-(methylsulfanyl)phenol may also demonstrate similar effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Floro-5-(methylsulfanyl)phenol
Reactant of Route 2
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2-Floro-5-(methylsulfanyl)phenol

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